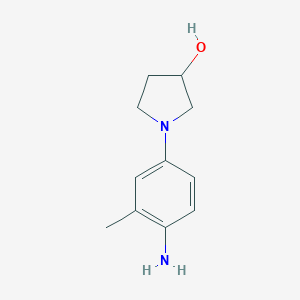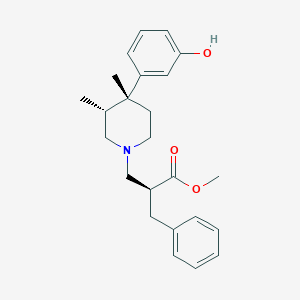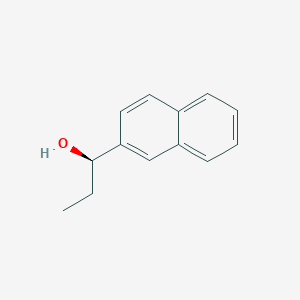
(R)-1-(2-Naphthyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(2-Naphthyl)-1-propanol, also known as (R)-Naphthylpropanolamine, is a chiral compound that has been widely used in scientific research. It is an organic compound that belongs to the class of alcohols and is derived from naphthalene. The compound has a molecular formula of C15H15NO and a molecular weight of 225.29 g/mol.
Wirkmechanismus
The mechanism of action of (R)-1-(2-Naphthyl)-1-propanol is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction products. The compound forms a complex with the substrate, which directs the reaction towards the desired stereochemistry.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (R)-1-(2-Naphthyl)-1-propanol. However, it has been reported to exhibit low toxicity and is considered safe for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (R)-1-(2-Naphthyl)-1-propanol in laboratory experiments is its ability to control the stereochemistry of the reaction products. The compound is also readily available and relatively easy to synthesize. However, one of the limitations of using the compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on (R)-1-(2-Naphthyl)-1-propanol. One of the areas of interest is the development of new chiral ligands and auxiliaries based on the structure of the compound. Another area of research is the application of the compound in the synthesis of new pharmaceuticals and agrochemicals. The compound can also be used in the development of new analytical methods for the separation and analysis of chiral compounds.
Synthesemethoden
The synthesis of (R)-1-(2-Naphthyl)-1-propanol involves the reduction of 2-naphthylpropanone with a chiral reducing agent. One of the commonly used reducing agents is L-selectride, which is a lithium aluminum hydride derivative. The reduction reaction is carried out in anhydrous ether or tetrahydrofuran (THF) under inert gas atmosphere. The reaction yields a racemic mixture of (R)- and (S)-1-(2-Naphthyl)-1-propanol, which can be separated by chiral chromatography.
Wissenschaftliche Forschungsanwendungen
(R)-1-(2-Naphthyl)-1-propanol has been extensively used in scientific research as a chiral auxiliary and a ligand in asymmetric synthesis. It has been used in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. The compound has also been used as a chiral selector in chromatography and capillary electrophoresis.
Eigenschaften
CAS-Nummer |
112576-12-2 |
|---|---|
Produktname |
(R)-1-(2-Naphthyl)-1-propanol |
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(1R)-1-naphthalen-2-ylpropan-1-ol |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
GYGXCXXVEPTSQL-CYBMUJFWSA-N |
Isomerische SMILES |
CC[C@H](C1=CC2=CC=CC=C2C=C1)O |
SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)O |
Kanonische SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



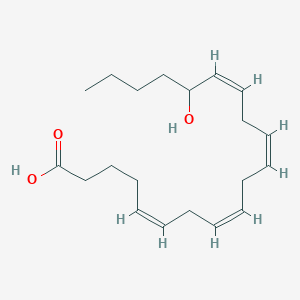
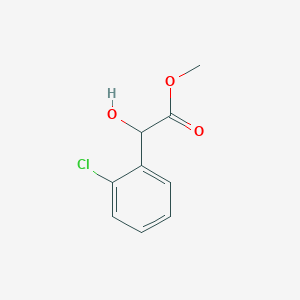
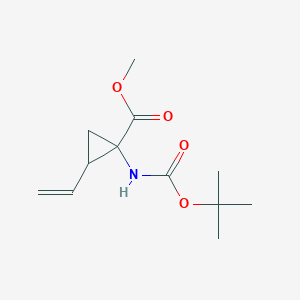
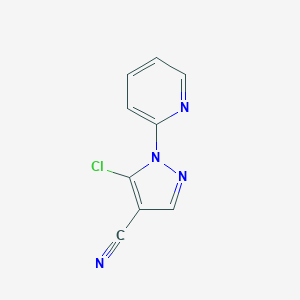
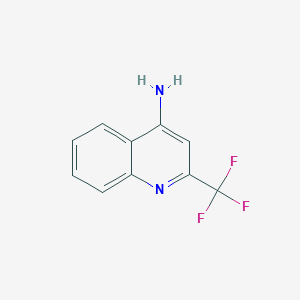
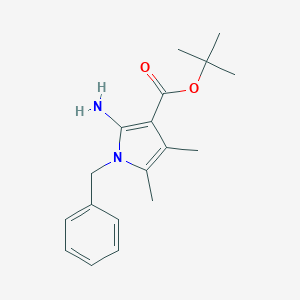
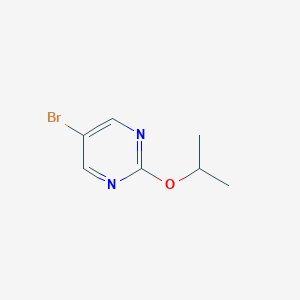
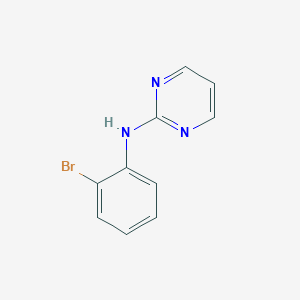
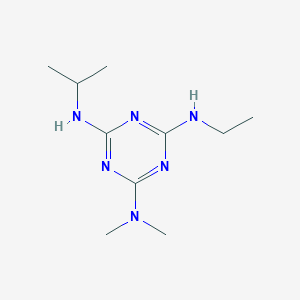
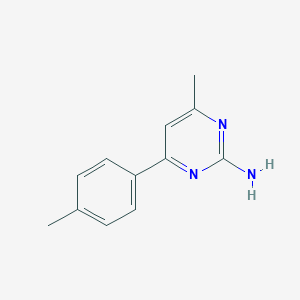
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
